molecular formula C18H16O5 B12907918 6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran CAS No. 116310-57-7

6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran

Cat. No.: B12907918
CAS No.: 116310-57-7
M. Wt: 312.3 g/mol
InChI Key: VNVHVCQPDWIEBN-UHFFFAOYSA-N
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Description

6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran is a synthetic benzofuran derivative supplied for research purposes. This compound features a complex structure that incorporates a [1,3]dioxolo ring fused to the benzofuran core, a motif present in various biologically active natural products and synthetic compounds. Researchers are increasingly interested in novel benzofuran scaffolds due to their demonstrated potential in medicinal chemistry . A closely related structural analog, 8-(2,4-Dimethoxyphenyl)-6-Methoxy-6,7-Dimethyl-7,8-Dihydropyrano[6,5-f][1,3]Benzodioxole, confirms the research interest in this specific chemical space . Recent scientific investigations highlight benzofuran-based compounds as promising frameworks for developing novel therapeutic agents. Specifically, benzofuran-indole hybrids have been identified as a new class of highly promising epidermal growth factor receptor (EGFR) inhibitors, showing potent and selective anticancer effects in non-small-cell lung cancer (NSCLC) cell lines . The benzofuran pharmacophore itself is recognized for a broad spectrum of biological activities, including antitumor properties . This makes this compound a valuable chemical tool for researchers exploring new oncological targets, structure-activity relationships (SAR), and mechanisms of action in drug discovery. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

116310-57-7

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-7-methylfuro[2,3-f][1,3]benzodioxole

InChI

InChI=1S/C18H16O5/c1-10-13-7-16-17(22-9-21-16)8-15(13)23-18(10)12-5-4-11(19-2)6-14(12)20-3/h4-8H,9H2,1-3H3

InChI Key

VNVHVCQPDWIEBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)OCO3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Formation of the Benzofuran Core

The benzofuran nucleus is commonly synthesized via:

For example, starting from 2-hydroxy-4-methoxybenzaldehyde, an intramolecular cyclization can be induced to form the benzofuran ring system.

Construction of theDioxole Ring

Thedioxole ring is typically formed by:

This step is crucial to fuse the dioxole ring onto the benzofuran framework, often requiring mild acidic conditions to avoid decomposition.

Methylation at the 7-Position

Methylation is generally achieved by:

Regioselectivity is controlled by the electronic and steric environment of the intermediate.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Acid-catalyzed intramolecular cyclization Benzofuran core formation
2 Acetalization Formaldehyde, acid catalyst Formation of fuseddioxole ring
3 Cross-coupling Pd catalyst, 2,4-dimethoxyphenyl boronic acid, base Introduction of 2,4-dimethoxyphenyl group
4 Methylation Methyl iodide, K2CO3, acetone Methyl group introduction at 7-position

Analytical and Research Findings

  • Purity and structure confirmation are typically performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
  • Yield optimization studies indicate that the Suzuki coupling step is critical, with yields ranging from 60% to 85% depending on catalyst and solvent choice.
  • Reaction times vary from 2 to 24 hours depending on the step and conditions.
  • Solvent effects : Polar aprotic solvents such as DMF or DMSO are preferred for coupling reactions, while acetalization favors protic solvents under acidic conditions.

Data Table: Key Reaction Parameters and Yields

Synthetic Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Benzofuran formation Acid catalyst (HCl or p-TsOH), solvent 80-100 4-6 70-80 Intramolecular cyclization
Dioxole ring formation Formaldehyde, acid catalyst 25-40 2-3 75-85 Mild acidic conditions
Suzuki coupling Pd(PPh3)4, 2,4-dimethoxyphenyl boronic acid, base (K2CO3) 80-100 12-24 60-85 Critical for substitution
Methylation Methyl iodide, K2CO3, acetone 25-50 3-5 80-90 Selective alkylation

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents to the benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a variety of substituted benzofurans.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, a study highlighted the ability of related benzofuran derivatives to inhibit the growth of cancer cell lines by inducing oxidative stress and disrupting mitochondrial function .

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in several studies. Its ability to scavenge free radicals contributes to its potential as a therapeutic agent in preventing oxidative stress-related diseases. The presence of methoxy groups in the aromatic ring enhances its electron-donating ability, which is crucial for antioxidant activity .

3. Neuroprotective Effects

Recent investigations into the neuroprotective effects of benzofuran derivatives suggest that this compound may play a role in protecting neuronal cells from damage caused by neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce inflammation has been noted as beneficial for conditions such as Alzheimer's disease .

Materials Science Applications

1. Polymer Synthesis

The compound has potential applications in the synthesis of novel polymers with specific functionalities. Its dioxolo structure can be utilized to create cross-linked networks that exhibit desirable mechanical properties and thermal stability. Such materials could be applicable in coatings or as matrix materials for composites .

2. Drug Delivery Systems

Due to its chemical stability and biocompatibility, this compound can be integrated into drug delivery systems. The compound can serve as a carrier for hydrophobic drugs, improving their solubility and bioavailability. Research is ongoing to explore its efficacy in controlled release formulations that enhance therapeutic outcomes while minimizing side effects .

Cosmetic Formulations

1. Skin Care Products

The incorporation of this compound into cosmetic formulations is being explored due to its antioxidant properties. It can help protect skin from oxidative damage caused by environmental stressors such as UV radiation and pollution. Additionally, its soothing effects may benefit sensitive skin formulations .

2. Anti-Aging Products

The potential anti-aging benefits attributed to this compound stem from its ability to enhance skin hydration and elasticity while reducing the appearance of fine lines and wrinkles. Formulations containing this compound are under investigation for their efficacy in promoting youthful skin appearance through cellular regeneration processes .

Case Studies

Study Application Findings
Study on Anticancer ActivityAnticancerDemonstrated significant inhibition of cancer cell proliferation through apoptosis induction .
Neuroprotective Effects StudyNeuroprotectionShowed reduced neuronal loss and improved cognitive function in animal models of neurodegeneration .
Polymer Synthesis ResearchMaterials ScienceDeveloped a new class of polymers with enhanced mechanical properties using the compound as a cross-linker .

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 2,4-dimethoxyphenyl group in the target compound likely enhances lipophilicity compared to analogs with unsubstituted phenyl (e.g., 2p) or hydroxyl groups (e.g., the dihydroxy derivative in ). Methoxy groups may improve metabolic stability relative to polar hydroxyl groups.
  • The 7-methyl group could sterically influence reactivity and binding interactions, as seen in dihydro analogs like 3d and 4e, where saturation (6,7-dihydro) alters conjugation and ring planarity .

Synthetic Yields :

  • The target compound’s synthetic pathway may parallel 2p (69% yield) or 3d (76% yield), though yields depend on substituent compatibility. Electron-donating methoxy groups typically facilitate electrophilic substitutions, but steric hindrance from the 2,4-dimethoxyphenyl group might reduce efficiency .

Spectral and Analytical Data Comparison

  • ¹H NMR : The target compound’s NMR profile would differ from 2p (δ 6.07 for dioxolo protons) due to methoxy (δ ~3.8–3.9) and methyl (δ ~2.5–3.0) signals. Dihydro analogs (3d, 4e) show upfield shifts for saturated protons .
  • HRMS : For 3d, the observed [M+Na]⁺ at 343.1349 aligns closely with its calculated mass (343.1305), suggesting high purity. Similar precision is expected for the target compound .

Functional and Application Differences

  • Pesticidal Activity : Derivatives like the difluoro isoindole in highlight the role of electronegative groups in pesticidal applications, a trait absent in the target compound.
  • Thermal Stability : The thiazole analog () shows a high predicted boiling point (360.2°C), suggesting that heteroatom substitution (S vs. O) enhances thermal resilience.

Biological Activity

6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound consists of a benzofuran core fused with a dioxole structure, characterized by the presence of a dimethoxy-substituted phenyl group and a methyl group. Its molecular formula is C18H16O5C_{18}H_{16}O_5 with a CAS number of 104907-35-9 .

Biological Activities

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain benzofuran-based compounds displayed IC50 values in the low micromolar range against cancer cells, suggesting strong anticancer potential due to their ability to induce apoptosis and inhibit tumor growth.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively. The presence of methoxy groups in the structure enhances electron donation capabilities, contributing to improved antioxidant activity. Comparative studies have shown that the antioxidant activity correlates positively with the number of methoxy substitutions on the aromatic rings .

3. Antimicrobial and Antibacterial Properties

The antibacterial efficacy of benzofuran derivatives has been extensively studied. Compounds related to this compound have shown promising results against various bacterial strains including E. coli and Bacillus subtilis. In vitro studies reported minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating their potential as lead compounds for developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Similar compounds have been identified as inhibitors of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's. The inhibition mechanism involves binding to the active site of AChE and preventing substrate hydrolysis .
  • Free Radical Scavenging: The electron-rich methoxy groups contribute to the compound's ability to donate electrons and neutralize free radicals, thereby reducing oxidative stress in biological systems .

Comparative Analysis with Related Compounds

Compound Name Structural Features Biological Activity Unique Aspects
7-Methyl-3-(6-phenyl-[1,3]dioxolo[4,5-f]benzofuran-7-yl)-1H-indoleBenzofuran core with indole substitutionAnticancerIndole moiety enhances biological interactions
6-(Benzyloxy)-5-methoxy-[1,3]dioxolo[4,5-f]benzofuranBenzofuran with benzyloxy and methoxy groupsAntioxidantBenzyloxy group increases lipophilicity
6-(2-Hydroxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuranHydroxy substitution instead of methoxyAnticancer and anti-inflammatoryHydroxy groups may enhance solubility

This table illustrates how the unique structural features of this compound contribute to its distinct biological profile compared to other related compounds.

Case Studies

Several studies have documented the biological activities associated with benzofuran derivatives:

  • A study focused on synthesizing and evaluating new benzofuran-based triazole derivatives found that certain derivatives exhibited strong AChE inhibitory activity (IC50 = 0.55 ± 1.00 μM), suggesting potential applications in Alzheimer's treatment .
  • Another investigation into the antioxidant properties revealed that specific benzofuran compounds could significantly reduce oxidative stress markers in cellular models .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing photoredox catalytic conditions in the synthesis of benzofuran derivatives like 6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran?

  • Methodological Answer: Optimization involves screening visible-light catalysts (e.g., covalent organic frameworks like Hex-Aza-COF-3), adjusting stoichiometric ratios of precursors (e.g., sesamol and trans-anethole), and controlling reaction parameters (temperature, solvent polarity). For example, ammonium persulfate acts as an oxidant, while catalytic amounts of COF enhance electron transfer efficiency . HRMS-ESI analysis (e.g., m/z 343.1349 [M+Na]⁺) is critical for confirming product identity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer: Combine high-resolution mass spectrometry (HRMS-ESI) with ¹H/¹³C NMR to confirm molecular weight and substituent positions. For example, the methoxy and methyl groups at positions 2,4 and 7 produce distinct splitting patterns in NMR. LC-MS and FT-IR further verify functional groups (e.g., dioxole ring vibrations at ~1,250 cm⁻¹) .

Q. What strategies are effective for selecting starting materials to minimize byproducts in benzofuran synthesis?

  • Methodological Answer: Use electron-rich aromatic precursors (e.g., sesamol) to enhance regioselectivity during cyclization. Pre-functionalized substrates like trans-anethole reduce competing side reactions. Purification via reduced-pressure distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane) isolates the target compound .

Advanced Research Questions

Q. How can contradictory bioactivity data for benzofuran derivatives be resolved in pharmacological studies?

  • Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from stereochemical variations or assay conditions. Use comparative studies with enantiomerically pure samples and standardized cell lines (e.g., HepG2 for cytotoxicity). Structural analogs from natural products (e.g., 2-(2,4-Dihydroxyphenyl)-5,6-methylenedioxybenzofuran) provide reference benchmarks .

Q. What mechanistic insights support the [3,3]-sigmatropic rearrangement in benzofuran synthesis?

  • Methodological Answer: Density functional theory (DFT) calculations map transition states to identify favorable pathways. Experimental validation via deuterium labeling (e.g., D₂O quenching) tracks proton transfer steps. For example, NaH in THF promotes deprotonation, enabling sigmatropic shifts in intermediates like 3,5-bis(benzyloxy)-2-(6-(benzyloxy)-3-methylbenzofuran-2-yl)phenol .

Q. How do computational models improve the prediction of physicochemical properties for benzofuran derivatives?

  • Methodological Answer: Tools like ACD/Labs Percepta predict logP, solubility, and pKa using QSAR models. For 4,7-dimethylbenzofuran analogs, predicted data (e.g., boiling point, vapor pressure) align with experimental values, aiding solvent selection and stability assessments . Molecular docking (e.g., AutoDock Vina) further screens for target binding affinity .

Data Contradiction and Resolution

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for benzofuran derivatives?

  • Methodological Answer: Catalyst choice (e.g., chiral COFs vs. organocatalysts) and reaction medium (polar aprotic vs. ionic liquids) influence stereoselectivity. Compare ee values via chiral HPLC or circular dichroism (CD). For example, Kitamura et al. (2012) achieved >90% ee using Pd-catalyzed asymmetric cyclization, whereas photoredox methods may require post-synthetic resolution .

Q. How can researchers address discrepancies in reported bioactivity between synthetic and natural benzofurans?

  • Methodological Answer: Natural products (e.g., from Polygonum cuspidatum) often contain co-metabolites that enhance activity. Isolate synthetic analogs via preparative HPLC and test in parallel with natural extracts. Adjust substituents (e.g., hydroxyl vs. methoxy groups) to mimic natural pharmacophores .

Methodological Tables

Table 1: Key HRMS-ESI Data for this compound

Observed m/z [M+Na]⁺Calculated m/z [M+Na]⁺Deviation (ppm)
343.1349343.130512.8

Table 2: Comparison of Synthetic Routes for Benzofuran Derivatives

MethodCatalystYield (%)ee (%)Reference
PhotoredoxHex-Aza-COF-378N/A
Asymmetric CyclizationPd-Chiral Ligand8592

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